1-(4-Methoxybenzyl)-4-nitro-1H-imidazole
Overview
Description
1-(4-Methoxybenzyl)-4-nitro-1H-imidazole is a useful research compound. Its molecular formula is C11H11N3O3 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Peptide Synthesis
1-(4-Methoxybenzyl)-4-nitro-1H-imidazole has applications in peptide synthesis. Stewart (1968) discussed the use of p-methoxybenzyl esters in the preparation of protected amino acids and peptides, involving imidazole-promoted condensation. This technique illustrates the use of p-methoxybenzyl as a carboxyl-protecting group in the synthesis of a protected pentapeptide fragment of a modified insulin A-chain sequence, showcasing the compound's utility in peptide synthesis (Stewart, 1968).
Antimicrobial Activity
Maheta, Patel, and Naliapara (2012) reported the synthesis of novel imidazole derivatives with antimicrobial properties. Their study included the preparation of 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles, which showed potential antimicrobial activity, indicating its application in the development of new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).
Antimycobacterial Activity
Miranda and Gundersen (2009) synthesized 4‐Substituted 1‐(p‐methoxybenzyl)imidazoles to mimic parts of the structure of antimycobacterial purines. They explored various transformations to create potential antimycobacterials with different spacers between the imidazole and (hetero)aryl group. Several compounds exhibited in vitro antimycobacterial activity, highlighting their potential in treating mycobacterial infections (Miranda & Gundersen, 2009).
Vasorelaxant and Antihypertensive Effects
Navarrete-Vázquez et al. (2010) studied benzo[d]imidazole derivatives, including 1H-benzo[d]imidazoles, for their vasorelaxant and antihypertensive effects. They synthesized a series of analogues showing potent vasorelaxant effects and evaluated their antihypertensive activity, contributing to cardiovascular disease treatment research (Navarrete-Vázquez et al., 2010).
Chemosensor Development
Afandi, Purwono, and Haryadi (2020) synthesized an imidazole derivative chemosensor for amines. They demonstrated the compound's ability to detect butylamine quantitatively, showing its application in developing sensors for amines, which could have implications in various analytical and industrial processes (Afandi, Purwono, & Haryadi, 2020).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when working with chemicals, including the use of appropriate personal protective equipment and adherence to safe handling procedures .
Future Directions
The future research directions for this compound could involve further studies of its synthesis, properties, and potential applications. This could include exploring new methods of synthesis, investigating its behavior under different conditions, and testing its effectiveness in various applications .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-nitroimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-10-4-2-9(3-5-10)6-13-7-11(12-8-13)14(15)16/h2-5,7-8H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXHFZPLOZDEGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(N=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356488 | |
Record name | 1-[(4-Methoxyphenyl)methyl]-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68019-66-9 | |
Record name | 1-[(4-Methoxyphenyl)methyl]-4-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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